PFB-FDGlu

Glucocerebrosidase Live-cell imaging Lysosomal storage disorders

PFB-FDGlu is the only fluorogenic substrate validated for cell-type-specific, single-cell quantification of lysosomal glucocerebrosidase (GCase) activity in live, heterogeneous cell populations. Unlike 4-MUG (lysis-dependent) or C6-NBD-GlcCer (HPLC-only), PFB-FDGlu enables real-time, fluorescence-based readouts (Ex/Em ~492/516 nm) via flow cytometry, high-content imaging, and microscopy—without compromising cell viability. Critically validated in human iPSC‑derived neurons, PBMC subsets (CD14+ monocytes vs. lymphocytes), and clinical Gaucher disease patient samples, this probe is essential for biomarker discovery and therapeutic screening in Parkinson’s and lysosomal storage disorders.

Molecular Formula C39H32F5NO16
Molecular Weight 865.7 g/mol
Cat. No. B10856897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePFB-FDGlu
Molecular FormulaC39H32F5NO16
Molecular Weight865.7 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC24C5=C(C=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)OC7=C4C=CC(=C7)OC8C(C(C(C(O8)CO)O)O)O
InChIInChI=1S/C39H32F5NO16/c40-24-23(25(41)27(43)28(44)26(24)42)35(54)45-12-1-4-16-15(7-12)36(55)61-39(16)17-5-2-13(56-37-33(52)31(50)29(48)21(10-46)59-37)8-19(17)58-20-9-14(3-6-18(20)39)57-38-34(53)32(51)30(49)22(11-47)60-38/h1-9,21-22,29-34,37-38,46-53H,10-11H2,(H,45,54)/t21-,22-,29-,30-,31+,32+,33-,34-,37-,38-/m1/s1
InChIKeyYYMJMZGTQFITLS-WXKYVOLFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PFB-FDGlu for Scientific Procurement: A Cell-Permeable Fluorogenic GCase Activity Probe


PFB-FDGlu (5-(Pentafluorobenzoylamino)fluorescein di-β-D-glucopyranoside, CAS 209540-62-5) is a cell-permeable, fluorogenic substrate designed for the selective detection of lysosomal glucocerebrosidase (GCase) activity in living cells [1]. Upon entering cells via pinocytosis and trafficking to the lysosomal compartment, PFB-FDGlu is hydrolyzed by active GCase to release a green-fluorescent fluorescein derivative with excitation/emission maxima of approximately 492/516 nm, enabling quantitative single-cell analysis by flow cytometry, fluorescence microscopy, and high-content imaging . This compound is central to research on Gaucher disease, Parkinson's disease, and broader lysosomal storage disorders where GCase dysfunction is implicated [2].

Why PFB-FDGlu Cannot Be Replaced with Generic GCase Substrates for Live-Cell Single-Cell Analysis


Substituting PFB-FDGlu with alternative GCase substrates such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), C6-NBD-glucosylceramide (C6-NBD-GlcCer), or other fluorogenic probes introduces critical experimental limitations that compromise data reproducibility and biological relevance [1]. 4-MUG requires cell lysis and detergent-based assays that abolish spatial and cell-type resolution, while C6-NBD-GlcCer and related lipid substrates mandate HPLC separation and organic solvent extraction, precluding live-cell, single-cell workflows [2]. Moreover, fluorescence-quenched alternatives (e.g., GBA1-FQ2, LysoFQ-GBA) vary in lysosomal targeting efficiency and fluorescence signal-to-background characteristics, preventing direct cross-study comparison of GCase activity measurements [3]. PFB-FDGlu is uniquely validated in peer-reviewed studies for in situ lysosomal GCase activity quantification in human iPSC-derived neurons and peripheral blood mononuclear cells (PBMCs), establishing it as the substrate of choice for applications demanding cell-type-specific, live-cell resolution [4].

PFB-FDGlu Procurement Evidence: Quantified Performance Differentiation Versus Alternative GCase Substrates


Live-Cell Lysosomal GCase Activity Measurement: PFB-FDGlu Enables In Situ Quantification Unachievable with Lysate-Based Substrates

PFB-FDGlu uniquely enables in situ measurement of lysosomal GCase activity in living cells, a capability absent in widely used alternatives such as 4-MUG and p-nitrophenyl-β-D-glucopyranoside (p-NPG). PFB-FDGlu enters cells via pinocytosis, traffics to the lysosomal compartment, and is hydrolyzed by endogenous GCase within its native acidic environment . This live-cell, subcellular-resolution approach was validated in human iPSC-derived neural stem cells and neurons (n=4 per group) and GBA1 knockout neural cells using the GCase inhibitor conduritol-B-epoxide (CBE) [1].

Glucocerebrosidase Live-cell imaging Lysosomal storage disorders

Single-Cell Resolution via Flow Cytometry: PFB-FDGlu Differentiates Immune Cell Subpopulations with Quantitative Fluorescence Indexing

PFB-FDGlu, in combination with flow cytometry, enables quantitative, cell-type-specific measurement of GCase activity at single-cell resolution. In a study of peripheral blood mononuclear cells (PBMCs), PFB-FDGlu was used to distinguish GCase activity in CD14+ monocytes, CD3+ T-cells, and CD19+ B-cells, with raw GCase activity expressed as the ratio of median fluorescence intensity (MFI) without CBE divided by MFI with CBE [1]. Monocytes exhibited significantly higher GCase activity compared to T and B lymphocytes, demonstrating heterogeneity that would be masked in bulk lysate assays [2]. Technical replicates (triplicate samples from the same donor) yielded coefficients of variance suitable for quantitative analysis [3].

Flow cytometry Single-cell analysis Immunophenotyping

Clinical Sample Validation: PFB-FDGlu Quantifies GCase Deficiency in Gaucher Disease Patient Blood and Bone Marrow

PFB-FDGlu has been validated in a prospective clinical study to measure GBA (GCase) activity in blood and bone marrow (BM) cell subtypes from type 1 Gaucher disease (GD) patients and healthy controls. GCase activity was expressed as an index defined by the ratio of MFI of cells incubated with PFB-FDGlu alone to MFI of cells incubated with PFB-FDGlu plus CBE [1]. This quantitative index enabled direct comparison between GD patients (blood: n=10; BM: n=8) and healthy donors (blood: n=10; BM: n=6), confirming reduced GCase activity in GD patient samples [2].

Gaucher disease Diagnostic assay Bone marrow

Analytical Purity and Reproducibility: PFB-FDGlu Delivers >98% HPLC Purity with Defined Spectral Parameters

PFB-FDGlu from reputable commercial sources is supplied with specified purity of >98% as determined by HPLC, along with defined spectral properties including excitation/emission maxima of approximately 492/516 nm . This level of analytical characterization contrasts with many in-house synthesized or generic fluorogenic substrates that lack batch-to-batch consistency documentation. The high purity reduces background fluorescence from contaminants and ensures that observed signal derives specifically from GCase-mediated hydrolysis .

Analytical chemistry Quality control Reproducibility

Versatile Detection Platform Compatibility: PFB-FDGlu Supports Flow Cytometry, High-Content Imaging, and Microscopy

PFB-FDGlu is validated for use across multiple detection platforms, including flow cytometry, high-content imaging systems, and fluorescence microscopy . This multi-platform compatibility contrasts with lipid-based substrates like C6-NBD-GlcCer that require dedicated HPLC instrumentation with fluorescence detection and organic solvent handling [1]. The bright green fluorescence (Ex/Em ~492/516 nm) upon GCase cleavage is detectable on standard FITC/GFP channels, eliminating the need for specialized equipment beyond routine laboratory instrumentation .

High-content screening Fluorescence microscopy Multi-modal detection

PFB-FDGlu Application Scenarios: Evidence-Based Procurement Guidance


Single-Cell GCase Activity Profiling in Heterogeneous Immune Cell Populations

Investigators studying GCase activity in peripheral blood mononuclear cells (PBMCs) or other heterogeneous samples require PFB-FDGlu to resolve cell-type-specific differences. As demonstrated in flow cytometry studies, PFB-FDGlu enables distinct GCase activity quantification in CD14+ monocytes versus CD3+ T-cells and CD19+ B-cells within the same sample, revealing >2-fold activity differences that bulk lysis assays cannot detect [1]. This application is critical for immunophenotyping in Gaucher disease, Parkinson's disease biomarker studies, and monitoring of enzyme replacement therapy responses [2].

Live-Cell Lysosomal GCase Imaging in iPSC-Derived Neuronal Models

For researchers using human iPSC-derived neural stem cells or neurons to study Parkinson's disease mechanisms, PFB-FDGlu is the validated substrate for in situ lysosomal GCase activity measurement. The probe's cell permeability and lysosomal trafficking enable direct correlation of GCase activity with alpha-synuclein protein levels in live neurons harboring LRRK2 G2019S or GBA N370S mutations (n=4 per group) [1]. Alternative substrates like 4-MUG require cell lysis, destroying the subcellular context essential for understanding lysosomal dysfunction in neurodegeneration [2].

High-Throughput Screening of GCase Modulators in Drug Discovery

PFB-FDGlu compatibility with high-content imaging platforms supports quantitative screening of small-molecule GCase activators or stabilizers in live cells [1]. The bright green fluorescence upon cleavage (Ex/Em ~492/516 nm) and minimal impact on cell viability even with extended incubation make PFB-FDGlu suitable for multi-well plate-based screening campaigns [2]. This application is directly relevant to therapeutic development for Gaucher disease and GBA-associated Parkinson's disease, where GCase enhancement is a pursued clinical strategy [3].

Clinical Sample GCase Activity Quantification in Lysosomal Storage Disorder Studies

PFB-FDGlu is validated for GCase activity measurement in clinical samples, including blood and bone marrow from Gaucher disease patients (blood: n=10; BM: n=8) and healthy controls [1]. The flow cytometry-based assay using PFB-FDGlu with and without CBE inhibitor provides a quantitative GCase activity index that distinguishes patient from control samples, supporting translational research and biomarker development [2]. This clinical validation distinguishes PFB-FDGlu from research-only probes lacking demonstrated utility in human patient samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PFB-FDGlu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.